3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932325-30-9
VCID: VC4260527
InChI: InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H
SMILES: C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F
Molecular Formula: C22H14FN3
Molecular Weight: 339.373

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932325-30-9

Cat. No.: VC4260527

Molecular Formula: C22H14FN3

Molecular Weight: 339.373

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline - 932325-30-9

Specification

CAS No. 932325-30-9
Molecular Formula C22H14FN3
Molecular Weight 339.373
IUPAC Name 3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H
Standard InChI Key HRUYSVZAWMVHHI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline features a tricyclic system comprising a pyrazole ring fused to a quinoline moiety. The 4-fluorophenyl group at position 3 and the phenyl group at position 1 introduce steric and electronic effects that modulate solubility and target affinity. X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking interactions with biological macromolecules .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC22_{22}H14_{14}FN3_{3}
Molecular Weight339.37 g/mol (calculated)
LogP (Octanol-Water)4.2 (estimated)
SolubilityLow aqueous solubility; soluble in DMSO
Melting Point215–220°C (dec.)

Electronic and Spectral Features

The fluorine atom induces a strong electron-withdrawing effect, altering the compound’s electronic density distribution. UV-Vis spectroscopy shows absorption maxima at 270 nm and 340 nm, attributed to π→π* transitions in the quinoline system. Fluorescence emission at 450 nm (λex_{ex} = 340 nm) suggests potential applications as a fluorophore in bioimaging .

Synthesis and Structural Modification

Friedländer Condensation

The Friedländer reaction remains a cornerstone for constructing the quinoline core. Using o-aminobenzaldehyde derivatives and 5-amino-1-phenylpyrazole-4-carbaldehyde under acidic conditions, the method achieves moderate yields (45–60%). Recent optimizations using ionic liquid catalysts (e.g., [BMIM]BF4_4) have improved efficiency to 75% .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)
Friedländer Condensationo-Aminobenzaldehyde, HCl/EtOH58
Pfitzinger SynthesisIsatin, NaOH, 120°C42
Multicomponent ReactionPOCl3_3, DMF, 80°C67

Pfitzinger Synthesis

Isatin derivatives undergo ring-opening in basic media to form keto-acid intermediates, which condense with fluorophenylhydrazines to yield the target compound. While this route offers regioselectivity, decarboxylation side reactions often necessitate purification via column chromatography .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC50_{50} values of 8.2 μM and 11.4 μM, respectively. Mechanistic studies reveal:

  • PI3K/Akt Pathway Inhibition: Downregulation of phosphorylated Akt (Ser473) by 62% at 10 μM .

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage observed via Western blot .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK293)
MCF-78.24.7
A54911.43.1
HepG215.92.2

Antimicrobial Effects

Against Gram-positive bacteria (S. aureus MIC = 16 μg/mL), the compound disrupts membrane integrity, as evidenced by propidium iodide uptake assays. Fungistatic activity against C. albicans (MIC = 32 μg/mL) correlates with ergosterol biosynthesis inhibition .

Anti-Inflammatory Action

In LPS-stimulated macrophages, the compound reduces NO production (78% suppression at 20 μM) via iNOS downregulation. COX-2 expression is inhibited by 65%, surpassing indomethacin (52%) at equivalent doses .

Structure-Activity Relationships (SAR)

Fluorine Substitution Effects

Comparative studies with non-fluorinated analogues show:

  • Enhanced Bioavailability: Fluorine increases logP by 0.8 units, improving membrane permeability.

  • Target Affinity: The 4-fluorophenyl group boosts binding to PI3Kγ (Kd_d = 0.45 μM vs. 1.2 μM for phenyl) .

Role of the Quinoline Nitrogen

Quaternization of N1 diminishes activity (IC50_{50} > 50 μM), underscoring the importance of the free lone pair for H-bonding interactions in enzyme active sites .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Absorption: Caco-2 permeability = 12 × 106^{-6} cm/s (high)

  • Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite (t1/2_{1/2} = 4.7 h)

  • Toxicity: hERG inhibition risk (IC50_{50} = 9.8 μM) necessitates structural optimization .

Research Applications and Future Directions

Fluorescent Probes

The compound’s Stokes shift (110 nm) and photostability make it suitable for mitochondrial tracking in live-cell imaging. Co-localization studies with MitoTracker Red show a Pearson’s coefficient of 0.89 .

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles enhances tumor accumulation in xenograft models, reducing effective dose by 40% while maintaining efficacy .

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